molecular formula C12H14ClN3O B2982327 1-[4-(6-Chloropyridin-2-yl)piperazin-1-yl]prop-2-en-1-one CAS No. 2270918-57-3

1-[4-(6-Chloropyridin-2-yl)piperazin-1-yl]prop-2-en-1-one

Cat. No.: B2982327
CAS No.: 2270918-57-3
M. Wt: 251.71
InChI Key: SIHNYHXNCJQOAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(6-Chloropyridin-2-yl)piperazin-1-yl]prop-2-en-1-one is a chemical compound that features a piperazine ring substituted with a 6-chloropyridin-2-yl group and a prop-2-en-1-one moiety

Preparation Methods

The synthesis of 1-[4-(6-Chloropyridin-2-yl)piperazin-1-yl]prop-2-en-1-one typically involves multi-step procedures. One common synthetic route includes the following steps:

Chemical Reactions Analysis

1-[4-(6-Chloropyridin-2-yl)piperazin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-[4-(6-Chloropyridin-2-yl)piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function by binding to the active site or allosteric sites, leading to altered biological responses .

Comparison with Similar Compounds

1-[4-(6-Chloropyridin-2-yl)piperazin-1-yl]prop-2-en-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(6-chloropyridin-2-yl)piperazin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O/c1-2-12(17)16-8-6-15(7-9-16)11-5-3-4-10(13)14-11/h2-5H,1,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHNYHXNCJQOAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN(CC1)C2=NC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.